Thymidine, 5'-azido-5'-deoxy-
Overview
Description
Mechanism of Action
Target of Action
5’-Azido-5’-deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
Zidovudine is a prodrug that must be phosphorylated to its active form, Zidovudine triphosphate (ZDV-TP) . It acts as a structural analog of thymidine and competes with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase . Once incorporated into the growing DNA chain during reverse transcription, it results in DNA chain termination . This is due to the azido group replacing the 3’-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages needed for the completion of nucleic acid chains .
Biochemical Pathways
The biochemical pathway of Zidovudine involves its conversion into the active 5’-triphosphate form . This process is facilitated by cellular enzymes and involves several steps, including the actions of thymidine kinase and thymidylate kinase . The active form, ZDV-TP, then competes with natural nucleotides for incorporation into the viral DNA, leading to premature termination of the DNA chain .
Pharmacokinetics
Zidovudine is metabolized in the liver by glucuronidation to form 3’-azido-3’-deoxy-5’-β-D-glucopyranosyl thymidine, which is excreted in the urine by renal tubular secretion . It has a short half-life of about 1 to 1.5 hours in patients with AIDS, a plasma clearance rate of 1.3 L/h/kg, and a mean renal clearance rate of 0.23 L/h/kg .
Result of Action
The primary result of Zidovudine’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the virus from integrating its genetic material into the host genome . This leads to a decrease in viral load and an improvement in immunologic function .
Action Environment
The action of Zidovudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its efficacy, as Zidovudine is often used in combination with other drugs for the treatment of HIV infections . Additionally, factors such as the patient’s liver function can impact the metabolism and hence the effectiveness of Zidovudine .
Biochemical Analysis
Biochemical Properties
5’-Azido-5’-deoxythymidine interacts with various enzymes and proteins. It is a potential thymidine-based inhibitor of mycobacterium tuberculosis monophosphate kinase . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
5’-Azido-5’-deoxythymidine has shown to have significant effects on various types of cells. For instance, it has been found to inhibit telomerase activity in vitro, causing telomere shortening in human HL60 cells . It also significantly enhanced the antitumor activity of paclitaxel, which causes telomere erosion, in telomerase-positive human pharynx FaDu tumors in vitro .
Molecular Mechanism
The molecular mechanism of 5’-Azido-5’-deoxythymidine involves its conversion into the effective 5’-triphosphate form by cellular enzymes . It inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus . It acts as a chain-terminator of viral DNA during reverse transcription .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, 5’-Azido-5’-deoxythymidine has shown to cause changes in the effects on cellular function. For example, long-term treatment with this compound resulted in reproducible telomere shortening . It also showed a concentration-dependent synergy with paclitaxel, enhancing the cell kill effect of paclitaxel .
Dosage Effects in Animal Models
The effects of 5’-Azido-5’-deoxythymidine vary with different dosages in animal models. For instance, in a phase I trial, it was shown to improve T4 lymphocyte counts, T4: T8 cell ratios, and total lymphocyte counts at various dosages .
Metabolic Pathways
5’-Azido-5’-deoxythymidine is involved in various metabolic pathways. It is converted into the effective 5’-triphosphate form by cellular enzymes . This conversion is essential for its inhibitory effect on the enzyme reverse transcriptase .
Transport and Distribution
The transport and distribution of 5’-Azido-5’-deoxythymidine within cells and tissues have been studied. It was found that the disappearance of this compound followed first-order kinetics throughout the gastrointestinal (GI) tract at all tested concentrations .
Subcellular Localization
Its conversion into the effective 5’-triphosphate form by cellular enzymes suggests that it may be localized in the cytoplasm where these enzymes are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
LIZA-7 is synthesized through a multi-step process starting from thymidineThis is typically achieved by treating thymidine with a suitable azidating agent under controlled conditions .
Industrial Production Methods
The industrial production of LIZA-7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
LIZA-7 undergoes various chemical reactions, including:
Oxidation: LIZA-7 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The azido group in LIZA-7 can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields 5’-amino-5’-deoxy-thymidine .
Scientific Research Applications
LIZA-7 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogues.
Biology: LIZA-7 is employed in studies related to nucleic acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral research due to its interaction with viral enzymes.
Comparison with Similar Compounds
Similar Compounds
5’-azido-5’-deoxyuridine: Similar to LIZA-7 but with a different base.
5’-amino-5’-deoxy-thymidine: A reduced form of LIZA-7.
5’-azido-5’-deoxycytidine: Another nucleoside analogue with an azido group at the 5’ position.
Uniqueness of LIZA-7
LIZA-7 is unique due to its specific interaction with the SARS-CoV-2 Nsp15 endoribonuclease, which is not observed with other similar compounds. This unique binding property makes it a promising candidate for antiviral research .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHVJFBPNPCKI-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172919 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19316-85-9 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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